Tetrakis(trimethylsilyl)tetraphosphetane
Description
Properties
CAS No. |
83213-23-4 |
|---|---|
Molecular Formula |
C12H36P4Si4 |
Molecular Weight |
416.65 g/mol |
IUPAC Name |
trimethyl-[2,3,4-tris(trimethylsilyl)tetraphosphetan-1-yl]silane |
InChI |
InChI=1S/C12H36P4Si4/c1-17(2,3)13-14(18(4,5)6)16(20(10,11)12)15(13)19(7,8)9/h1-12H3 |
InChI Key |
YREAUECRHVFZRM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)P1P(P(P1[Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Structural and Electronic Considerations
Tetraphosphetane rings (P$$4$$ rings) are strained systems due to the 60° bond angles between phosphorus atoms, which deviate from the preferred 90°–100° angles in larger phosphorus cycles. Introducing four bulky trimethylsilyl groups exacerbates steric hindrance, necessitating precise control over reaction conditions to prevent ring-opening or decomposition. The electron-donating nature of Si(CH$$3$$)$$_3$$ groups further complicates stabilization, as hypervalent phosphorus intermediates may form undesired byproducts.
Lessons from Silane Silylation Strategies
The industrial synthesis of tetrakis(trimethylsilyl)silane (Si[Si(CH$$3$$)$$3$$]$$4$$) involves reacting tetrachlorosilane (SiCl$$4$$) with chlorotrimethylsilane (ClSi(CH$$3$$)$$3$$) in the presence of lithium metal. Key steps include:
- Lithium-mediated coupling : Li reduces Si–Cl bonds, enabling Si–Si bond formation.
- Stoichiometric control : A 1:4 molar ratio of SiCl$$4$$ to ClSi(CH$$3$$)$$_3$$ ensures complete substitution.
- Post-reaction lithium quenching : Residual Li is neutralized with compounds like ammonium chloride to ensure safety and yield.
For phosphorus systems, analogous silylation of PCl$$3$$ or P$$4$$Cl$${10}$$ with ClSi(CH$$3$$)$$_3$$ could be explored, though phosphorus’s lower electronegativity may require stronger reductants or elevated temperatures.
Proposed Synthetic Routes for Tetrakis(trimethylsilyl)tetraphosphetane
Direct Silylation of White Phosphorus (P$$_4$$)
White phosphorus (P$$_4$$) serves as a plausible starting material due to its tetrahedral structure. Silylation could proceed via radical or nucleophilic pathways:
Hypothetical Reaction :
$$
\text{P}4 + 4 \text{ClSi(CH}3\text{)}3 \xrightarrow{\text{Li, THF}} \text{P}4[\text{Si(CH}3\text{)}3]_4 + 4 \text{LiCl}
$$
Challenges :
- P$$_4$$’s high reactivity risks uncontrolled polymerization or oxidation.
- Steric bulk may limit substitution to fewer than four silyl groups.
Ring-Closing Metathesis of Silylated Phosphines
Transition-metal catalysts, such as cobalt or rhodium complexes, could facilitate cyclization of bis(trimethylsilyl)phosphine precursors. For example:
Hypothetical Pathway :
- Synthesize 1,2-bis(trimethylsilyl)phosphine (H$$2$$P–PSi(CH$$3$$)$$_3$$).
- Employ a Co(I) catalyst to induce [2+2] cycloaddition, forming the P$$_4$$ ring.
Critical Factors :
- Catalyst selection must balance activity and stability under silyl group presence.
- Solvent polarity and temperature control are essential to favor intramolecular cyclization over oligomerization.
Metal-Mediated Cyclization Strategies
Cobalt-Catalyzed Cyclotrimerization
The synthesis of tetra-cata-tetrabenzoquadrannulene in Source demonstrates the efficacy of Co(I) catalysts in forming strained aromatic systems. Adapting this to phosphorus chemistry:
Proposed Mechanism :
$$
3 \text{PH}[Si(CH3)3]2 \xrightarrow{\text{Co(I)}} \text{P}4[Si(CH3)3]_4 + \text{Byproducts}
$$
Optimization Parameters :
- Temperature : 80–120°C to overcome activation energy without degrading silyl groups.
- Ligand design : Bulky phosphine ligands (e.g., PPh$$_3$$) may stabilize transient Co–P intermediates.
Nickel-Catalyzed Cross-Coupling
Nickel complexes, known for facilitating P–P bond formation, could couple silylated phosphine halides:
Reaction Scheme :
$$
2 \text{XP}[Si(CH3)3]2 \xrightarrow{\text{Ni(0)}} \text{P}4[Si(CH3)3]4 + 2 \text{X}2
$$
(X = Cl, Br)
Key Considerations :
- Halide abstraction agents (e.g., Mg turnings) may improve yield.
- Solvents like tetrahydrofuran (THF) or diethyl ether are optimal for nickel-mediated reactions.
Comparative Analysis of Silylation Methods
The table below extrapolates conditions from silane synthesis to hypothetical phosphorus systems:
Chemical Reactions Analysis
Types of Reactions
Tetrakis(trimethylsilyl)tetraphosphetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve the use of halogenating agents or nucleophiles .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tetrakis(trimethylsilyl)tetraphosphetane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of Tetrakis(trimethylsilyl)tetraphosphetane involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions and influencing their reactivity. Its trimethylsilyl groups provide steric protection, enhancing the stability of the resulting complexes .
Comparison with Similar Compounds
The following analysis compares Tetrakis(trimethylsilyl)tetraphosphetane with structurally or functionally related phosphorus-containing compounds, emphasizing substituent effects, stability, and applications.
Structural and Electronic Comparisons
| Compound Name | Core Structure | Substituents | Key Electronic Effects | Steric Effects |
|---|---|---|---|---|
| This compound | P₄ ring | Trimethylsilyl | Electron-donating via Si–C bonds | High steric bulk |
| Tetrachloromonospirocyclotriphosphazene | PN₃ ring (spiro) | Chlorine | Electron-withdrawing | Moderate (spiro groups add strain) |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(0) complex | Triphenylphosphine | π-acceptor ligands stabilize Pd(0) | Extreme bulk from PPh₃ ligands |
| Tetrakis(hydroxymethyl)phosphonium chloride | PH₄⁺ cation | Hydroxymethyl | Polar, hydrophilic | Low |
Key Observations :
- The TMS groups in this compound provide steric protection and electron donation, contrasting with electron-withdrawing chlorine in phosphazenes () .
Thermal and Chemical Stability
| Compound Name | Thermal Stability | Air Sensitivity | Reactivity with Nucleophiles |
|---|---|---|---|
| This compound | High | Moderate | Low (steric hindrance) |
| Tetrachloromonospirocyclotriphosphazene | Moderate | High | High (reacts with diamines) |
| Tetrakis(hydroxymethyl)phosphonium chloride | Low | Low | High (crosslinks with cellulose) |
Key Observations :
- The TMS-substituted tetraphosphetane’s stability exceeds that of chlorinated phosphazenes (), which readily react with amines to form dispiro compounds .
- Unlike hydrophilic phosphonium salts (), the hydrophobic TMS groups reduce water solubility but enhance compatibility with organic solvents .
Key Observations :
- Hydroxymethyl phosphonium derivatives () excel in industrial applications, contrasting with the research-stage focus of TMS-tetraphosphetane .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
